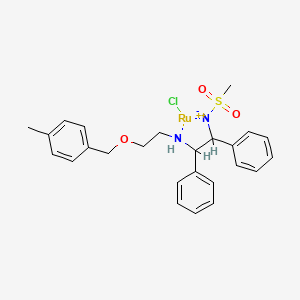

Ru-(R,R)-Ms-DENEB

Overview

Description

Ru-(R,R)-Ms-DENEB (also known as (R,R)-2,4-dinitrobenzene-1,3-diol) is a novel synthetic compound with a wide range of potential applications in both scientific research and industrial processes. It is a chiral compound, meaning it has two different versions of the same molecule, each of which has distinct properties. Its unique structure and properties make it an attractive choice for a variety of applications, including as a catalyst, a reagent, and an inhibitor.

Scientific Research Applications

Research Utilization in Healthcare

- Research utilization (RU) is a strategic approach to enhance the quality of patient care. In Iran, nurses face barriers to RU, primarily organizational factors like inadequate facilities, insufficient time, lack of authority, and limited administrative support. Facilitators include enhanced education, support from knowledgeable colleagues, access to expert committees, improved English language skills, and better economic resources (Heydari & Emami Zeydi, 2014).

Bibliometric Analysis in Neurological Research

- A bibliometric analysis revealed that the quantity and quality of scientific productivity in multiple sclerosis and neuromyelitis optica spectrum disorder (MS/ NMOSD) research in the Southeast Asian (SEA) region are low. This finding urges researchers to produce more high-quality publications and calls for increased governmental R&D funding (Espiritu et al., 2019).

Comparative Study of Ergonomic Assessment Methods

- OWAS, RULA, and REBA are three prominent observational methods for assessing musculoskeletal loadings. The study compared these methods and found that RULA is most frequently used, despite having limitations in classifying leg postures. RULA generally assesses postural loads as higher risk levels and is significantly associated with musculoskeletal disorders (Kee, 2022).

Mass Spectrometry in Pharmaceutical Research

- Mass Spectrometry Imaging (MSI) has emerged as a potent tool in pharmaceutical R&D, assisting in understanding drug biodistribution, metabolism, and accumulation. MSI facilitates the delivery of safe and effective medicines by imaging the spatial distribution of drugs and metabolites on tissue surfaces (Swales et al., 2019).

Mechanism of Action

Target of Action

It’s known that ruthenium complexes have been widely used in various fields such as photosensitizers, biomedical, semiconductor industry as well as catalysts .

Mode of Action

Ru-(R,R)-Ms-DENEB interacts with its targets through a process known as transfer hydrogenation (TH). In this process, ligands coordinate to the Ru center in a proper orientation with a labile group replaced by a hydrogen source (like methanol, isopropanol, formic acid, dioxane, THF), which facilitates the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce the desired reduced product .

Biochemical Pathways

It’s known that ru catalyzed transfer hydrogenation (th) and asymmetric transfer hydrogenation (ath) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds have emerged as economic and powerful tools in organic synthesis .

Result of Action

It’s known that overexpression of certain proteins can lead to the formation of aggresomes, which are accompanied by the redistribution of the intermediate filament protein vimentin as well as by the recruitment of the proteasome, and the hsp70 and the chaperonin systems of chaperones .

Action Environment

It’s known that ru/ruo2 composites enable high hydrogen evolution reaction (her) activity to be pursued under non-acidic conditions because of the distinctive ru and ruo2 interface .

properties

IUPAC Name |

chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVCMTQLLURTJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O3RuS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

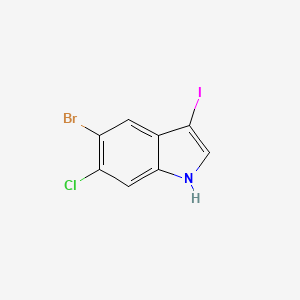

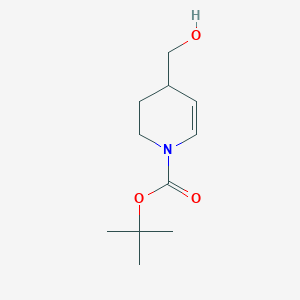

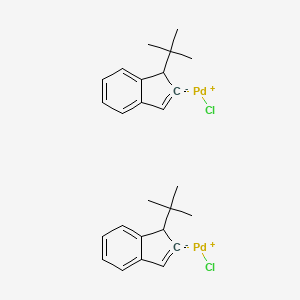

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)

![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)

![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)

![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)